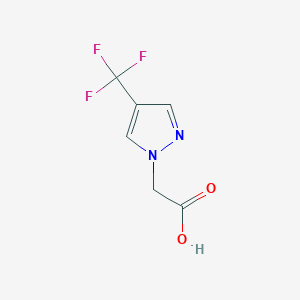

2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-10-11(2-4)3-5(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQGKYLGVJFNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341347-35-0 | |

| Record name | 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid: Pathways, Mechanisms, and Practical Considerations

Executive Summary: 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a crucial building block in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by its trifluoromethylated pyrazole scaffold. This guide provides a detailed examination of its most prevalent and efficient synthesis pathway. The core strategy involves a two-part process: first, the construction of the 4-(trifluoromethyl)-1H-pyrazole ring via the Knorr pyrazole synthesis, followed by regioselective N-alkylation to introduce the acetic acid moiety. This document outlines the mechanistic rationale behind each synthetic step, provides detailed, field-tested experimental protocols, and discusses critical parameters for process optimization.

Introduction: Significance of the Target Molecule

Fluorinated organic molecules are of immense interest in the pharmaceutical industry. The incorporation of fluorine, particularly a trifluoromethyl (CF3) group, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Pyrazole heterocycles are also privileged structures, appearing in numerous FDA-approved drugs.[2] The title compound, 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, merges these two valuable pharmacophores, making it a highly sought-after intermediate for the synthesis of novel therapeutics.

This guide focuses on the most logical and widely adopted synthetic approach: the initial formation of the pyrazole core followed by the attachment of the side chain. This modular strategy allows for greater control and purification of intermediates, culminating in a high-purity final product.

Primary Synthesis Pathway: A Modular Three-Step Approach

The most reliable synthesis of 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is achieved through a three-step sequence:

-

Step I: Synthesis of the 4-(trifluoromethyl)-1H-pyrazole core.

-

Step II: N-alkylation of the pyrazole with an ethyl acetate synthon.

-

Step III: Saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

This entire workflow is depicted below.

Caption: Overall synthetic workflow for the target molecule.

Part I: Synthesis of the 4-(Trifluoromethyl)-1H-pyrazole Core

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4] For this specific target, a trifluoromethyl-substituted β-diketone or an equivalent precursor is required. The reaction proceeds via initial formation of a hydrazone intermediate at one carbonyl, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.[3][5] Acid catalysis is often employed to accelerate the condensation and dehydration steps.[6]

Detailed Experimental Protocol (Step I)

Objective: To synthesize 4-(trifluoromethyl)-1H-pyrazole from ethyl 4,4,4-trifluoroacetoacetate and hydrazine hydrate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 18.4 g | 0.10 |

| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL (~6.2 g) | ~0.12 |

| Ethanol (95%) | - | 100 mL | - |

| Glacial Acetic Acid | 60.05 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (0.10 mol) and ethanol (100 mL).

-

Begin stirring and add glacial acetic acid (1 mL).

-

Slowly add hydrazine hydrate (~0.12 mol) dropwise to the solution. The addition may be mildly exothermic.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

-

The product, 4-(trifluoromethyl)-1H-pyrazole, can be purified by flash chromatography or recrystallization to yield a white to off-white solid.

Part II: N-Alkylation with Ethyl Bromoacetate

Mechanistic Rationale: Regioselective SN2 Reaction

With the pyrazole core in hand, the next step is to attach the acetic acid side chain. This is achieved via a standard SN2 alkylation. The pyrazole is first deprotonated with a mild base, such as potassium carbonate (K2CO3), to form the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to displace the bromide ion.

A critical consideration is regioselectivity. Unsymmetrical pyrazoles have two nitrogen atoms (N1 and N2) that can be alkylated. For 3- or 5-substituted pyrazoles, the outcome is often a mixture of isomers.[7][8][9] However, for a 4-substituted pyrazole like ours, the two nitrogen atoms are chemically equivalent, simplifying the reaction to yield a single N-alkylated product.

Detailed Experimental Protocol (Step II)

Objective: To synthesize ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 4-(Trifluoromethyl)-1H-pyrazole | 136.08 | 13.6 g | 0.10 |

| Ethyl Bromoacetate | 167.00 | 11.5 mL (~17.5 g) | 0.105 |

| Potassium Carbonate (K2CO3), anhydrous | 138.21 | 20.7 g | 0.15 |

| Acetonitrile (MeCN) | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-(trifluoromethyl)-1H-pyrazole (0.10 mol), anhydrous potassium carbonate (0.15 mol), and acetonitrile (150 mL).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromoacetate (0.105 mol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours, or until TLC indicates complete consumption of the starting pyrazole.

-

Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

-

The crude product can be purified by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure ester.

Part III: Saponification to the Final Acid

Mechanistic Rationale: Base-Catalyzed Ester Hydrolysis

The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is accomplished through saponification, a classic base-catalyzed hydrolysis. A hydroxide source, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the resulting carboxylate salt to furnish the final product.

Detailed Experimental Protocol (Step III)

Objective: To synthesize 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Ethyl 2-(4-(trifluoromethyl)...acetate | 222.15 | 22.2 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.15 |

| Water | - | 50 mL | - |

| Tetrahydrofuran (THF) | - | 50 mL | - |

| Hydrochloric Acid (HCl), conc. | - | As needed | - |

Procedure:

-

Dissolve the ethyl ester (0.10 mol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL flask.

-

Add sodium hydroxide (0.15 mol) and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the ester by TLC.

-

Once the hydrolysis is complete, remove the THF via rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl. A white precipitate should form.

-

Stir the cold suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the product under vacuum to afford 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid as a white crystalline solid.

Caption: Detailed experimental workflow for the N-Alkylation step.

Process Optimization and Critical Considerations

-

Base Selection in N-Alkylation: While K2CO3 is cost-effective and safe, stronger bases like sodium hydride (NaH) can be used in aprotic solvents like DMF or THF for faster reaction times.[8] However, NaH is pyrophoric and requires more stringent handling procedures.

-

Solvent Choice: Acetonitrile is an excellent choice for the alkylation step due to its polar aprotic nature, which promotes SN2 reactions, and its convenient boiling point. Dimethylformamide (DMF) is an alternative but is more difficult to remove.

-

Temperature Control: The initial condensation to form the pyrazole is exothermic and should be controlled. Overheating during alkylation can lead to side products. The final hydrolysis is typically robust at room temperature.

-

Safety: Hydrazine is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3] Ethyl bromoacetate is a lachrymator.

References

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

- NIH. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.

- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

- Taylor & Francis Online. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Synthetic Communications, 55(17).

- ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.

- Chem Help ASAP. Knorr Pyrazole Synthesis.

- NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

- Name-Reaction.com. Knorr pyrazole synthesis.

- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- The Royal Society of Chemistry. (n.d.). Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethy.

- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

- Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).

- ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.

- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

This document provides an in-depth technical analysis of the spectroscopic data for 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, a key heterocyclic building block in modern medicinal chemistry and materials science. This guide is intended for researchers, chemists, and quality control specialists, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first principles and established methodologies.

Molecular Structure and Spectroscopic Implications

2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (C₆H₅F₃N₂O₂) is a multifaceted molecule. Its spectroscopic identity is governed by the interplay of three key structural components:

-

The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The protons on this ring (at the C3 and C5 positions) will have distinct chemical shifts in the ¹H NMR spectrum.

-

The Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group located at the C4 position. This group significantly influences the electronic environment of the pyrazole ring, causing downfield shifts for adjacent nuclei in NMR. Its strong C-F bonds will produce prominent, characteristic absorption bands in the IR spectrum.

-

The Acetic Acid Moiety: Attached at the N1 position of the pyrazole ring. This functional group introduces a carboxylic acid proton (-OH), a methylene group (-CH₂-), and a carbonyl group (C=O), each with a unique and identifiable spectroscopic signature.

Understanding these components is critical for a predictive and accurate interpretation of the empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, we anticipate four distinct signals.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| H-a | 13.4 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that exchanges with trace water. |

| H-b | 8.45 | Singlet | 1H | C5-H (Pyrazole) | This proton is adjacent to a ring nitrogen and is significantly deshielded by the aromatic system. |

| H-c | 8.05 | Singlet | 1H | C3-H (Pyrazole) | This proton is also on the aromatic ring but is typically slightly upfield compared to H-b. The CF₃ group at C4 removes the potential for H-H coupling. |

| H-d | 5.20 | Singlet | 2H | -CH₂- | These methylene protons are adjacent to the electron-withdrawing pyrazole ring and the carbonyl group, resulting in a significant downfield shift. |

Expert Insight: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds helps to resolve the carboxylic acid proton, which is often invisible in non-polar solvents like CDCl₃ due to rapid proton exchange. The predicted chemical shifts are based on the strong deshielding effects of the aromatic pyrazole ring and the electron-withdrawing nature of the adjacent carbonyl and trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 168.5 | C=O (Carboxylic Acid) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| 141.0 | C5 (Pyrazole) | Aromatic carbon adjacent to a nitrogen atom. |

| 139.5 (quartet, J ≈ 37 Hz) | C4 (Pyrazole) | This carbon is directly attached to the CF₃ group, causing a downfield shift and a characteristic splitting pattern (quartet) due to one-bond C-F coupling. |

| 121.5 (quartet, J ≈ 268 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a very large one-bond C-F coupling constant and is shifted downfield. |

| 119.0 | C3 (Pyrazole) | Aromatic carbon adjacent to two nitrogen atoms. |

| 51.5 | -CH₂- | The aliphatic methylene carbon, shifted downfield by the adjacent nitrogen and carbonyl group. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 5 seconds to account for the longer relaxation times of quaternary carbons.

-

Acquire at least 1024 scans.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups. The spectrum is a unique fingerprint, confirming the presence of key structural motifs.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 1720 | Strong | C=O Stretch | Carboxylic Acid |

| 1560, 1480 | Medium | C=N, C=C Stretch | Pyrazole Ring |

| 1320 | Strong | C-F Stretch | Trifluoromethyl |

| 1150 | Strong | C-F Stretch | Trifluoromethyl |

| 1250 | Medium | C-O Stretch | Carboxylic Acid |

Expert Insight: The most telling feature will be the extremely broad O-H absorption from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretch at ~1720 cm⁻¹ confirms the acid functionality. Finally, the trifluoromethyl group provides a powerful, unambiguous signature with at least two strong C-F stretching bands in the 1350-1100 cm⁻¹ region.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR data from solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.

IR Workflow Diagram

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Molecular Weight: 208.11 g/mol

Predicted Mass Spectrum (ESI)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Table 4: Predicted m/z Peaks in ESI-MS

| Ionization Mode | Predicted m/z | Ion Species | Interpretation |

|---|---|---|---|

| Negative (ESI-) | 207.02 | [M-H]⁻ | The most abundant ion in negative mode, formed by the loss of the acidic proton. This is the base peak. |

| Negative (ESI-) | 163.03 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the deprotonated molecular ion, a common fragmentation for carboxylic acids. |

| Positive (ESI+) | 209.04 | [M+H]⁺ | Protonated molecular ion, expected to be of lower abundance than the negative ion. |

| Positive (ESI+) | 231.02 | [M+Na]⁺ | Sodium adduct, commonly observed when trace sodium salts are present in the system or solvent. |

Expert Insight: For a carboxylic acid, ESI in negative ion mode is the most reliable and sensitive method. The deprotonation to form the [M-H]⁻ carboxylate anion is highly favorable. The observation of this ion at m/z 207.02 would provide strong confirmation of the compound's identity and purity. High-resolution mass spectrometry (HRMS) could further confirm the elemental composition to within a few parts per million (e.g., C₆H₄F₃N₂O₂⁻, calculated mass: 207.0230).

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Method:

-

Inject a small volume (1-5 µL) of the sample solution.

-

Perform analysis in both positive and negative ion modes.

-

Set the mass analyzer to scan a range of m/z 50-500.

-

Key source parameters: Capillary voltage (~3.5 kV), cone voltage (~30 V), desolvation gas temperature (~350 °C).

-

-

Data Analysis: Extract the mass spectrum from the total ion chromatogram. Identify the molecular ion ([M-H]⁻ or [M+H]⁺) and any significant fragment ions.

MS Workflow Diagram

Caption: Workflow for LC-MS (ESI) analysis.

Conclusion

The spectroscopic characterization of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is unambiguous when approached with a multi-technique strategy. ¹H and ¹³C NMR confirm the precise atomic connectivity and substitution pattern of the pyrazole ring. IR spectroscopy provides a rapid and definitive fingerprint of the key carboxylic acid and trifluoromethyl functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. Together, these techniques provide a comprehensive and self-validating dataset essential for confirming the identity, purity, and structure of this important chemical intermediate.

References

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Retrieved from [Link]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of Pyrazole Acetic Acid Derivatives

A Note to the Reader: This guide addresses the core principles of the crystal structure of pyrazole acetic acids, a class of compounds with significant interest in medicinal chemistry. The originally intended subject, 2-(4-(Trluoromethyl)-1H-pyrazol-1-yl)acetic acid, lacks a publicly available, fully determined crystal structure in crystallographic databases. Therefore, to provide a technically robust and insightful analysis, this document will focus on a closely related and structurally characterized analogue: Bis(3,5-dimethylpyrazol-1-yl)acetic acid . The structural principles elucidated from this analogue offer valuable insights into the supramolecular chemistry and solid-state architecture of the broader class of pyrazole acetic acid derivatives, including what one might anticipate for the trifluoromethyl variant.

Introduction: The Significance of Pyrazole-Based Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone in the development of new therapeutic agents.[1] When functionalized with an acetic acid moiety, the resulting molecule gains a crucial carboxylic acid group, which can act as a key hydrogen bond donor and acceptor, profoundly influencing its interaction with biological targets and its solid-state properties.

The introduction of a trifluoromethyl (-CF3) group, as in the target molecule 2-(4-(Trluoromethyl)-1H-pyrazol-1-yl)acetic acid, is a common strategy in modern drug design. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Understanding the crystal structure of such compounds is paramount, as the solid-state conformation and intermolecular interactions dictate key physicochemical properties like solubility, dissolution rate, and bioavailability, which are critical for drug development.

This guide will delve into the synthesis and detailed crystallographic analysis of a representative pyrazole acetic acid derivative to illuminate the fundamental principles governing the solid-state architecture of this important class of molecules.

Synthesis and Crystallization: Forging the Molecular Building Blocks

The synthesis of pyrazole acetic acid derivatives can be achieved through various synthetic routes. For our representative compound, Bis(3,5-dimethylpyrazol-1-yl)acetic acid , a common approach involves the reaction of a pyrazole with a suitable two-carbon electrophile bearing the carboxylic acid or a precursor group.

General Synthetic Workflow

A generalized synthetic pathway to pyrazole-N-acetic acids involves the N-alkylation of the pyrazole ring with a haloacetic acid or its ester, typically in the presence of a base.

Caption: Generalized synthetic workflow for pyrazole-N-acetic acids.

Experimental Protocol for Bis(3,5-dimethylpyrazol-1-yl)acetic acid

The synthesis of the title compound, Bis(3,5-dimethylpyrazol-1-yl)acetic acid, has been reported and involves the protonation of the corresponding acetate salt.[2]

Step-by-Step Methodology:

-

Synthesis of the Precursor: The precursor, potassium bis(3,5-dimethylpyrazol-1-yl)acetate, can be synthesized by reacting 3,5-dimethylpyrazole with dibromoacetic acid in the presence of a strong base.

-

Protonation: The potassium salt is then dissolved in a suitable solvent, and a strong acid (e.g., HCl) is added to protonate the carboxylate, leading to the precipitation of Bis(3,5-dimethylpyrazol-1-yl)acetic acid.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound. For Bis(3,5-dimethylpyrazol-1-yl)acetic acid, diffusion of ether into a tetrahydrofuran (THF) solution has been shown to yield high-quality crystals.[2]

In-Depth Crystallographic Analysis of Bis(3,5-dimethylpyrazol-1-yl)acetic acid

The crystal structure of Bis(3,5-dimethylpyrazol-1-yl)acetic acid reveals a fascinating interplay of molecular conformation and intermolecular forces that dictate its solid-state architecture.

Crystallographic Data Summary

The key crystallographic parameters for Bis(3,5-dimethylpyrazol-1-yl)acetic acid are summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C12H16N4O2 |

| Formula Weight | 248.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4317 (8) |

| b (Å) | 18.8569 (16) |

| c (Å) | 8.6083 (7) |

| β (°) | 114.576 (7) |

| Volume (ų) | 1245.9 (2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.323 |

Molecular Conformation

In the solid state, the molecule adopts a conformation where the two pyrazole rings are significantly twisted relative to each other. The dihedral angle between the planes of the two pyrazole rings is 78.17 (7)°.[2] This twisted conformation minimizes steric hindrance between the two heterocyclic rings. The acetic acid moiety is positioned such that the carboxylic acid group is available for intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

The most prominent feature of the crystal packing of Bis(3,5-dimethylpyrazol-1-yl)acetic acid is the formation of one-dimensional chains through intermolecular hydrogen bonds.[2]

Key Interaction: A strong O—H···N hydrogen bond is formed between the carboxylic acid group of one molecule and the pyridine-like nitrogen atom (N2) of a neighboring pyrazole ring.[2]

Caption: Key O-H···N hydrogen bonding interaction in Bis(3,5-dimethylpyrazol-1-yl)acetic acid.

This primary hydrogen bonding motif links the molecules head-to-tail, forming infinite chains that propagate along the c-axis of the unit cell.[2] These chains are then packed together through weaker van der Waals interactions to form the three-dimensional crystal lattice.

Structure-Property Implications and the Role of the Trifluoromethyl Group

The crystal structure of Bis(3,5-dimethylpyrazol-1-yl)acetic acid provides a solid foundation for understanding the properties of this class of compounds. The strong hydrogen bonding network is expected to result in a relatively high melting point and low solubility in non-polar solvents.

If we were to extrapolate these findings to the target molecule, 2-(4-(Trluoromethyl)-1H-pyrazol-1-yl)acetic acid , we can anticipate some key differences and similarities:

-

Hydrogen Bonding: The fundamental O—H···N hydrogen bonding motif would likely be preserved, as the carboxylic acid and the pyrazole nitrogen are present. This would still be a dominant force in the crystal packing.

-

Molecular Shape and Packing: The replacement of a methyl group with a trifluoromethyl group would significantly alter the molecular shape and electronic properties. The larger and more electron-withdrawing -CF3 group could lead to different packing arrangements to accommodate its size and to potentially engage in weaker C—H···F or F···F interactions.

-

Physicochemical Properties: The increased lipophilicity conferred by the -CF3 group would likely influence the solubility profile of the compound.

Conclusion

While the specific crystal structure of 2-(4-(Trluoromethyl)-1H-pyrazol-1-yl)acetic acid remains to be determined, the detailed analysis of the closely related Bis(3,5-dimethylpyrazol-1-yl)acetic acid provides invaluable insights into the structural chemistry of pyrazole acetic acids. The prevalence of strong O—H···N hydrogen bonds as the primary supramolecular synthon is a key takeaway, which likely governs the crystal packing in a wide range of similar derivatives. Understanding these fundamental principles of solid-state architecture is crucial for the rational design and development of new pyrazole-based therapeutic agents with optimized physicochemical and pharmacokinetic properties. Further experimental work to elucidate the crystal structure of the trifluoromethyl derivative would be a valuable contribution to the field.

References

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]

-

Narayana, B., Sapnakumari, M., Sarojini, B. K., Loh, W.-S., & Fun, H.-K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]

-

Fouad, M. A., El-Sayed, W. A., El-Adl, K., & El-Aal, A. A. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3192. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

-

A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

-

Nguyen, Q. T., & Jeong, J. H. (2008). Bis(3,5-dimethylpyrazol-1-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o319. [Link]

-

Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. (2014). ResearchGate. [Link]

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

-

Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. (2014). ResearchGate. [Link]

-

Rue, C. A., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1109. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. As a candidate molecule in drug discovery, a thorough understanding of its physicochemical properties is paramount for predicting its biopharmaceutical behavior and developing robust formulations. This document outlines a systematic, experimentally-driven approach, grounded in industry-standard guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD). We detail protocols for determining thermodynamic and kinetic solubility, establishing a pH-solubility profile, and conducting forced degradation studies to elucidate degradation pathways and establish the intrinsic stability of the molecule. The methodologies are designed to be self-validating and provide the critical data necessary for advancing a compound through the development pipeline.

Introduction: Molecular Profile and Predicted Physicochemical Characteristics

2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring three key structural motifs that dictate its chemical behavior:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are prevalent in medicinal chemistry and are known for their diverse biological activities.

-

Trifluoromethyl (CF3) Group: This moiety is a powerful electron-withdrawing group known to significantly impact a molecule's properties.[1] The C-F bond is exceptionally strong, often enhancing metabolic stability.[2] The CF3 group also increases lipophilicity, which can influence solubility in non-polar environments and membrane permeability.[1][2][3]

-

Acetic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. This functional group is ionizable, meaning its charge state and, consequently, its aqueous solubility will be highly dependent on the pH of the surrounding medium.[4][5][6]

Based on this structure, we can predict that the compound will behave as a weak acid. Its solubility in aqueous media is expected to increase significantly at pH values above its acid dissociation constant (pKa) as the more polar carboxylate anion is formed.[6] The trifluoromethyl group will likely enhance its stability against metabolic degradation.[7]

Aqueous Solubility Profiling

A comprehensive understanding of aqueous solubility is critical for drug development. Poor solubility can hinder absorption and lead to unreliable data in biological assays.[4] We will employ two complementary methods to define the solubility profile: the gold-standard thermodynamic "shake-flask" method and a higher-throughput kinetic method suitable for earlier-stage discovery.[8][9]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is based on the OECD Test Guideline 105.[10][11][12][13][14] It represents the true saturation point of the compound in a given solvent under equilibrium conditions.[9]

Methodology:

-

Preparation: Add an excess amount of solid 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid to a series of glass vials containing aqueous buffers of different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Subsequently, filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove all particulate matter.

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported in units such as mg/mL or µM.

Experimental Protocol: Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution.[8][16][17] This is often more reflective of conditions in in vitro biological assays where a compound is introduced from a DMSO stock solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Addition to Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a 96-well microplate.

-

Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8] The formation of precipitate is then measured. Common detection methods include:

-

Data Reporting: Kinetic solubility is reported as the concentration at which precipitation is first observed.

Data Presentation: Solubility Profile

The collected data should be summarized to provide a clear and comparative overview of the compound's solubility.

| Parameter | pH 2.0 Buffer | pH 5.0 Buffer | pH 7.4 Buffer (PBS) | pH 9.0 Buffer |

| Thermodynamic Solubility (mg/mL) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Kinetic Solubility (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[18][19] These studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2).[18][20][21] The goal is to achieve a target degradation of 5-20%.[19][22]

Analytical Foundation: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is required to separate the parent compound from any potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradants.

Protocols for Stress Conditions

The compound should be subjected to the following stress conditions in both solid and solution states.[23]

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[22]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and solution forms of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by the stability-indicating HPLC method.

Data Interpretation and Reporting

The results of the forced degradation studies should be tabulated to clearly show the stability profile of the molecule.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants (Retention Time) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH, 60°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |

| Dry Heat, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| Photostability (ICH Q1B) | - | Experimental Value | Experimental Value | Experimental Value |

Workflow Visualization

The following diagrams illustrate the logical flow of the experimental plans for solubility and stability assessment.

Caption: Workflow for Aqueous Solubility Profiling.

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-phase drug development. The protocols and frameworks presented in this guide provide a robust pathway for the comprehensive characterization of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. The resulting data will be instrumental in guiding formulation strategies, ensuring the reliability of biological data, and fulfilling regulatory expectations. A thorough understanding of these fundamental physicochemical properties will ultimately de-risk later stages of development and increase the probability of successfully advancing this promising candidate.

References

-

OECD 105 - Water Solubility - Situ Biosciences. [Link]

-

The Significance of Trifluoromethyl Groups in Chemical Intermediates. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

ICH Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Acidity and Solubility. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

The Significance of Acid/Base Properties in Drug Discovery. National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. tdx.cat [tdx.cat]

- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. inventivapharma.com [inventivapharma.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. pharmtech.com [pharmtech.com]

- 23. formulationbio.com [formulationbio.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Potential of a Novel Pyrazole Compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The introduction of a trifluoromethyl group can further enhance the metabolic stability and potency of these compounds.[3] This guide focuses on a specific, yet underexplored molecule: 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. While the definitive mechanism of action for this compound remains to be elucidated, its structural motifs suggest several compelling and testable hypotheses.

This document serves as a technical guide for researchers, providing a comprehensive overview of four potential mechanisms of action, grounded in the established activities of structurally related pyrazole derivatives. For each proposed mechanism, we will delve into the underlying biological pathways, provide detailed protocols for key validation experiments, and offer insights into the interpretation of potential results. Our objective is to equip fellow scientists with the foundational knowledge and practical methodologies required to systematically investigate the therapeutic potential of this promising compound.

Potential Anticancer Activity via Tubulin Polymerization Inhibition

The integrity of the microtubule cytoskeleton is paramount for cell division, making it a prime target for anticancer therapeutics. A number of pyrazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][8] The structural similarity of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid to these known tubulin inhibitors warrants a thorough investigation into its potential as an anticancer agent.

The Rationale: Disrupting the Mitotic Spindle

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. During mitosis, they form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. Compounds that interfere with tubulin polymerization can either inhibit the formation of the mitotic spindle or stabilize it, in both cases leading to a mitotic arrest and subsequent cell death. The diaryl pyrazole scaffold, present in our compound of interest, has been shown to bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization.[7]

Experimental Validation: In Vitro Tubulin Polymerization Assay

A direct and definitive method to assess the effect of a compound on microtubule dynamics is the in vitro tubulin polymerization assay. This assay measures the change in turbidity or fluorescence as tubulin polymerizes into microtubules.

Protocol: Spectrophotometric Measurement of Tubulin Polymerization [9][10][11][12][13]

-

Reagent Preparation:

-

Tubulin Stock Solution: Reconstitute lyophilized bovine or porcine brain tubulin to a final concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP). Keep on ice.

-

Test Compound Stock: Prepare a 10 mM stock solution of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid in DMSO.

-

Control Compounds: Prepare 10 mM stock solutions of paclitaxel (stabilizer) and nocodazole or colchicine (destabilizer) in DMSO.

-

Polymerization Buffer: G-PEM buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well, clear-bottom plate to 37°C.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume per well:

-

Control (Polymerization): 80 µL Polymerization Buffer + 10 µL Tubulin Stock (final concentration 1 mg/mL) + 10 µL DMSO.

-

Test Compound: 70 µL Polymerization Buffer + 10 µL Tubulin Stock + 10 µL of diluted test compound (to achieve desired final concentrations, e.g., 0.1, 1, 10, 100 µM).

-

Positive Controls: Prepare wells with paclitaxel and nocodazole at appropriate concentrations.

-

Blank: 90 µL Polymerization Buffer + 10 µL DMSO.

-

-

Carefully transfer the reaction mixtures to the pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm and 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Plot absorbance (OD340) versus time for each condition.

-

An inhibitor of tubulin polymerization will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to the DMSO control. A stabilizer will show an increased rate and extent of polymerization.

-

Visualization of the Experimental Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Potential Antibacterial Activity via Cell Membrane Disruption and/or Inhibition of Fatty Acid Biosynthesis

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Several pyrazole derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism for some of these compounds is the disruption of the bacterial cell membrane, potentially through the inhibition of fatty acid biosynthesis.[1]

The Rationale: Compromising Bacterial Integrity

The bacterial cell membrane is a vital barrier that maintains cellular homeostasis. Its disruption leads to leakage of cellular contents and cell death. Fatty acid biosynthesis is an essential pathway for the production of the lipid components of the cell membrane. Inhibition of this pathway would compromise membrane integrity and inhibit bacterial growth. The lipophilic nature of the trifluoromethyl-pyrazole scaffold could facilitate its insertion into the bacterial membrane, leading to its disruption.

Experimental Validation: Bacterial Growth Inhibition and Membrane Integrity Assays

The initial step is to determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria. Subsequently, membrane integrity can be assessed using a dye-based assay.

Protocol: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity [14]

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to mid-log phase in a suitable broth medium.

-

Compound Treatment:

-

In a 96-well plate, add 100 µL of the bacterial culture to each well.

-

Add 10 µL of serial dilutions of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid to achieve final concentrations ranging from 0.5x to 10x the MIC.

-

Include a positive control for membrane disruption (e.g., a known membrane-active antibiotic like daptomycin or a detergent like Triton X-100) and a negative (vehicle) control.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

-

LDH Measurement:

-

Centrifuge the plate to pellet the bacteria.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

Add the LDH assay reagent (containing lactate, NAD+, and diaphorase) to each well according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

-

Data Analysis:

-

Calculate the percentage of LDH release relative to the positive control (100% lysis).

-

A dose-dependent increase in LDH release indicates that the compound disrupts the bacterial cell membrane.

-

Visualization of the Proposed Mechanism

Caption: Proposed mechanism of bacterial cell membrane disruption.

Potential Anticoagulant Activity via Factor Xa Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. A specific pyrazole derivative has been identified as a highly potent and selective inhibitor of Factor Xa.[8] The structural features of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid suggest that it could also interact with the active site of this serine protease.

The Rationale: Halting the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa is at the convergence of the intrinsic and extrinsic pathways and is responsible for converting prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, which forms the clot. Inhibition of Factor Xa effectively blocks the amplification of the coagulation cascade.

Experimental Validation: Chromogenic Factor Xa Inhibition Assay

A chromogenic assay is a straightforward and widely used method to determine the inhibitory activity of a compound against Factor Xa.

Protocol: In Vitro Chromogenic Factor Xa Assay [3][5][7][15][16]

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl and a carrier protein (e.g., BSA).

-

Factor Xa Solution: Dilute human Factor Xa in assay buffer to a working concentration.

-

Chromogenic Substrate: Prepare a stock solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765).

-

Test Compound: Prepare serial dilutions of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid in assay buffer.

-

Positive Control: A known Factor Xa inhibitor (e.g., rivaroxaban or apixaban).

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound or control

-

Factor Xa solution

-

-

Incubate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Visualization of the Coagulation Cascade and Inhibition

Caption: Inhibition of the coagulation cascade by targeting Factor Xa.

Potential Anti-inflammatory Activity as a CRTh2 Antagonist

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) is a G protein-coupled receptor that plays a significant role in allergic inflammation, such as in asthma and atopic dermatitis. A series of pyrazole acetic acid derivatives have been developed as CRTh2 antagonists.[17] The presence of the acetic acid moiety in our target compound makes this a plausible mechanism of action.

The Rationale: Modulating the Allergic Response

The ligand for CRTh2 is prostaglandin D2 (PGD2), which is released from mast cells during an allergic response. The binding of PGD2 to CRTh2 on Th2 cells, eosinophils, and basophils mediates their chemotaxis and activation, leading to the release of pro-inflammatory cytokines and the perpetuation of the inflammatory cascade. An antagonist of CRTh2 would block the binding of PGD2 and thereby attenuate the allergic inflammatory response.

Experimental Validation: Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining if a compound binds to a specific receptor and for quantifying its binding affinity.

Protocol: CRTh2 Radioligand Binding Assay [1][6][18][19]

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably overexpressing the human CRTh2 receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells and isolate the membrane fraction by ultracentrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

-

Radiolabeled PGD2 (e.g., [3H]PGD2) at a concentration near its Kd.

-

Serial dilutions of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid or a known CRTh2 antagonist (positive control).

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled PGD2.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the test compound.

-

Visualization of the CRTh2 Signaling Pathway and its Antagonism

Caption: Antagonism of the PGD2/CRTh2 signaling pathway.

Synthesis of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Proposed Synthetic Scheme

A potential route could involve the reaction of 4-(trifluoromethyl)-1H-pyrazole with an ethyl bromoacetate in the presence of a base, followed by hydrolysis of the resulting ester.

Conclusion: A Roadmap for Discovery

This technical guide has outlined four plausible and scientifically-grounded mechanisms of action for 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. The provided experimental protocols offer a clear path for the systematic investigation of its potential as an anticancer, antibacterial, anticoagulant, or anti-inflammatory agent. It is our hope that this document will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this and other novel pyrazole derivatives. The journey from a promising chemical structure to a clinically valuable therapeutic is long and challenging, but it begins with a clear and logical scientific approach.

References

-

[biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anti-Xa | HE [hematology.mlsascp.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anti-Xa Assays [practical-haemostasis.com]

- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. abscience.com.tw [abscience.com.tw]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamopen.com [benthamopen.com]

- 14. researchgate.net [researchgate.net]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. labcorp.com [labcorp.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Topic: Potential Biological Targets of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutics, from anti-inflammatory agents to kinase inhibitors for oncology.[1][2] This guide focuses on a specific, under-investigated derivative: 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid . While direct biological data for this compound is scarce, its structural motifs—the pyrazole core, the C4-trifluoromethyl group, and the N1-acetic acid sidechain—provide a strong basis for forming rational hypotheses about its potential biological targets.

As a Senior Application Scientist, my objective is not to present established facts about this specific molecule, but rather to provide a strategic framework for its investigation. This document outlines a hypothesis-driven approach to target identification and validation, leveraging structure-activity relationship (SAR) data from analogous compounds. We will explore potential activities in inflammation, oncology, infectious disease, and immunology, detailing the causal logic behind each hypothesis and presenting robust, self-validating experimental workflows for confirmation.

Molecular Profile and Rationale for Investigation

Chemical Structure: 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

The molecule combines three key features that suggest significant biological potential:

-

1H-Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating diverse interactions with biological targets.[3] Its rigidity and planar nature make it an excellent anchor for positioning other functional groups.

-

N1-Acetic Acid Moiety: The acetic acid group at the N1 position introduces a carboxylic acid function, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that often serves as a key interaction point with target enzymes like cyclooxygenases. It also imparts acidic properties, influencing the compound's physicochemical profile (e.g., solubility, pKa).

-

C4-Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of biological activity. Its strong electron-withdrawing nature can alter the acidity of the pyrazole N-H (in the parent scaffold) and influence the electronic properties of the ring. Furthermore, its lipophilicity can enhance membrane permeability and binding affinity, while also blocking metabolic degradation at that position, thereby increasing metabolic stability.

The combination of these features in a single molecule warrants a systematic investigation into its therapeutic potential.

Hypothesis-Driven Target Exploration

Based on extensive precedent in the literature for related pyrazole structures, we can formulate several primary hypotheses for the biological targets of this compound.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

Rationale: The most prominent success story for trifluoromethyl-pyrazole scaffolds is in the realm of anti-inflammatory drugs. Celecoxib (SC-58635), a selective COX-2 inhibitor, features a 3-(trifluoromethyl)-1H-pyrazol-1-yl core.[4][5] The presence of the CF3 group is critical for its activity. Furthermore, the acetic acid side chain is a classic pharmacophore found in numerous non-selective NSAIDs that target both COX-1 and COX-2. The combination of these two motifs in our target molecule strongly suggests potential activity as a COX inhibitor.

Proposed Primary Targets: COX-1 and COX-2.

Causality: The compound may bind within the hydrophobic channel of the COX enzymes. The carboxylic acid could form a salt bridge with a key arginine residue (e.g., Arg120 in COX-1), while the trifluoromethyl-pyrazole core occupies the cyclooxygenase active site, preventing the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.[6]

This workflow is designed to first confirm inhibition and then establish selectivity, a critical parameter for safety and mechanism.

Step 1: In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes.

-

Protocol:

-

Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical Cat. No. 701050).

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM) in the provided assay buffer.

-

Add purified human or ovine COX-1 and COX-2 enzymes to separate wells of a 96-well plate.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a known non-selective inhibitor (e.g., Ketoprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.[7]

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate according to the manufacturer's instructions (typically 10-15 minutes at 37°C).

-

Stop the reaction and measure the product (Prostaglandin F2α, via an ELISA-based detection method provided in the kit).

-

Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 values for COX-1 and COX-2.

-

Step 2: Cell-Based Assay for Prostaglandin Production

-

Objective: To confirm target engagement in a cellular context.

-

Protocol:

-

Culture a suitable cell line, such as human A549 cells, which express COX-2 upon stimulation.

-

Seed cells in a 24-well plate and allow them to adhere.

-

Induce COX-2 expression by treating with a pro-inflammatory stimulus like Interleukin-1β (IL-1β) for 24 hours.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Pre-incubate for 1 hour.

-

Add arachidonic acid (10 µM) to stimulate prostaglandin production and incubate for 30 minutes.

-

Collect the cell culture supernatant.

-

Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a competitive ELISA kit.

-

Determine the IC50 for the inhibition of PGE2 production.

-

Table 1: Hypothetical COX Inhibition Assay Results

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | 15.2 | 0.85 | 17.9 |

| Ketoprofen (Control) | 0.30 | 1.45 | 0.21 |

| Celecoxib (Control) | >100 | 0.04 | >2500 |

DOT Diagram 1: Experimental Workflow for COX Target Validation

Caption: Workflow for validating COX enzyme inhibition.

Hypothesis 2: Inhibition of Protein Kinases

Rationale: The pyrazole scaffold is a well-known "hinge-binder" that mimics the adenine region of ATP, making it a frequent core in ATP-competitive kinase inhibitors.[1] Marketed drugs like Ruxolitinib (JAK inhibitor) and Axitinib (VEGFR inhibitor) are built around pyrazole cores.[1] While our molecule lacks the large aromatic systems typical of many kinase inhibitors, its fundamental structure merits screening against a broad kinase panel to uncover potential anticancer or anti-inflammatory activity via kinase modulation.

Proposed Primary Targets: A broad range of serine/threonine and tyrosine kinases.

Causality: The planar pyrazole ring could form hydrogen bonds with the "hinge" region of a kinase's ATP-binding pocket, with the acetic acid and trifluoromethyl groups occupying adjacent pockets to confer affinity and selectivity.

Step 1: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, diverse panel.

-

Protocol:

-

Submit the test compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).

-

Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.

-

The output is typically reported as "% Inhibition" or "% of Control".

-

Identify "hits" based on a predefined threshold (e.g., >75% inhibition).

-

Step 2: Dose-Response (IC50) Determination for Hits

-

Objective: To confirm the activity of hits from the primary screen and determine their potency.

-

Protocol:

-

For each confirmed hit kinase, perform a 10-point dose-response assay using an appropriate in vitro kinase activity assay (e.g., radiometric, fluorescence-based).

-

Calculate the IC50 value for each hit. Potent hits are typically in the sub-micromolar range.

-